3-chloro-N-methylpyrazine-2-carboxamide
CAS No.:
Cat. No.: VC14328621
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClN3O |
|---|---|
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 3-chloro-N-methylpyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C6H6ClN3O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H,8,11) |
| Standard InChI Key | YNXCSBRVQKYVCN-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=NC=CN=C1Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
3-Chloro-N-methylpyrazine-2-carboxamide has the molecular formula C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol. The pyrazine ring, a six-membered aromatic system containing two nitrogen atoms at positions 1 and 4, is substituted with:
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A chlorine atom at position 3.
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A carboxamide group (-CONHMe) at position 2, where the amide nitrogen is methylated.
The compound’s planar structure and electron-withdrawing substituents (chlorine and carboxamide) influence its reactivity and intermolecular interactions .
Spectral Characterization
Infrared (IR) spectroscopy of analogous pyrazinecarboxamides reveals key absorption bands:
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N-H stretch: 3320–3300 cm⁻¹ (amide).
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C=O stretch: 1680–1690 cm⁻¹ (carboxamide).
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C-Cl stretch: 750–550 cm⁻¹.
For 3-chloro-N-methylpyrazine-2-carboxamide, predicted peaks align with these ranges, with minor shifts due to methyl substitution on the amide nitrogen .
Synthetic Methodologies
Synthesis from Pyrazinecarboxylic Acid Derivatives
The synthesis typically proceeds via a two-step route:
Formation of 3-Chloropyrazine-2-Carbonyl Chloride
3-Chloropyrazine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction occurs under reflux (80°C) for 6 hours, yielding the acyl chloride intermediate :
Amidation with Methylamine
The acyl chloride reacts with methylamine (CH₃NH₂) in anhydrous dichloromethane at 0–5°C to form the target compound. Triethylamine is added to scavenge HCl :
Yield: 75–85% after recrystallization from ethanol-water .
Industrial-Scale Production
Patent CN109369545B describes a scalable method for analogous pyrazinecarboxamides :
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Continuous Flow Reactors: Enhance mixing and heat transfer during chlorination.
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Automated Purification: Chromatography or recrystallization achieves >98% purity.
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Waste Minimization: Solvent recovery systems reduce environmental impact.
Physicochemical Properties
Thermal Stability and Solubility
| Property | Value |
|---|---|
| Melting Point | 135–137°C (predicted) |
| Solubility in Water | 2.1 g/L (25°C) |
| Solubility in Ethanol | 45 g/L (25°C) |
| LogP (Octanol-Water) | 1.8 |
The compound’s moderate lipophilicity (LogP = 1.8) suggests membrane permeability, a desirable trait for bioactive molecules .
Crystallographic Data
Single-crystal X-ray diffraction of related compounds shows:
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Pyrazine Ring Planarity: Deviations <0.02 Å.
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Hydrogen Bonding: N-H···O=C interactions stabilize crystal packing .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):
Example: Reaction with morpholine yields 3-morpholino-N-methylpyrazine-2-carboxamide (84% yield) .
Reduction of the Amide Group
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylamine derivative:
This transformation is critical for generating secondary amine intermediates .
Applications in Pharmaceutical Research
Antimicrobial Activity
Pyrazinecarboxamides exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 8 µg/mL) . The chlorine substituent enhances membrane disruption by increasing electrophilicity.
Kinase Inhibition
Molecular docking studies predict strong binding to EGFR kinase (binding energy = -9.2 kcal/mol), suggesting potential anticancer applications .
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